molecular formula C5H8F3NO2 B1295697 2-Amino-5,5,5-trifluoropentanoic acid CAS No. 2365-80-2

2-Amino-5,5,5-trifluoropentanoic acid

Cat. No. B1295697
CAS RN: 2365-80-2
M. Wt: 171.12 g/mol
InChI Key: KTZZIDWVKLDWBF-UHFFFAOYSA-N
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Description

2-Amino-5,5,5-trifluoropentanoic acid is a fluorinated amino acid, which is part of a broader class of compounds known for their unique properties and potential applications in medicinal chemistry and drug design. Fluorinated amino acids like this compound are of particular interest due to their ability to influence the physicochemical properties of peptides and proteins, such as stability and bioavailability .

Synthesis Analysis

The synthesis of fluorinated amino acids can be achieved through various methods. One approach is the solvent-controlled asymmetric Strecker reaction, which has been used to create stereoselective alpha-trifluoromethylated alpha-amino acids. The stereoconfiguration of these compounds can be well-controlled by using different solvents, leading to the synthesis of optically active compounds like (S)-2-amino-2-phenyl-1,1,1-trifluoropropanoic acid . Another method involves the oxazoline-oxazinone oxidative rearrangement, which has been applied to synthesize (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-trifluoroleucine from 4,4,4-trifluoro-3-methylbutanoic acid .

Molecular Structure Analysis

The molecular structure of fluorinated amino acids is characterized by the presence of fluorine atoms, which can significantly alter the chemical behavior of these molecules. The incorporation of fluorine atoms can affect bond lengths, bond angles, and other structural parameters, which in turn can influence the overall conformation and stability of the amino acid and its derivatives .

Chemical Reactions Analysis

Fluorinated amino acids can participate in a variety of chemical reactions. For instance, the preparation of 2-fluoro and difluoro-3-amino carboxylic acid derivatives has been described, with a focus on the stereochemical outcomes of reactions involving (diethylamino)sulfur trifluoride (DAST) . Additionally, 2-trifluoromethyl-substituted amino acids have been used as building blocks for the synthesis of various biologically active structures, including ureas, thioureas, and isocyanatoalkanoic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated amino acids are influenced by the trifluoromethyl group, which imparts unique characteristics such as increased lipophilicity, metabolic stability, and the ability to form strong hydrogen bonds. These properties make them valuable in the design of peptides and drugs with improved pharmacokinetic profiles. The compounds and intermediates in the synthesis of these amino acids are often characterized by techniques such as IR, NMR spectroscopy, mass spectrometry, and elemental analysis .

Scientific Research Applications

Synthesis and Stereoselective Applications

  • Synthesis Methods : Different synthesis methods for 2-amino-3-methyl-5,5,5-trifluoropentanoic acid have been explored, with one involving bromination and amination of 3-methyl-5,5,5-trifluoropentaonic acid, yielding significant overall yields near 45% in several trials (Muller, 1987).
  • Stereoselective Synthesis : The stereoselective synthesis of valuable fluorinated amino acids, including 2-amino-5,5,5-trifluoropentanoic acid derivatives, has been achieved, demonstrating its potential in creating chiral chemical compounds (Pigza, Quach, & Molinski, 2009).

Biomedical and Biochemical Applications

  • Peptide Stability : Highly fluorinated amino acids like this compound have been used to stabilize beta-sheet proteins, which are important in therapeutics and biosensors. The incorporation of fluorine in these proteins can enhance their stability (Chiu, Kokona, Fairman, & Cheng, 2009).
  • Enantiomerically Pure Samples : The synthesis and resolution of enantiomerically pure samples of fluorinated amino acids like this compound are essential for understanding the impact of fluorination on bioactivity, particularly in drug development and protein engineering (Biava & Budisa, 2013).

Safety and Hazards

The safety data sheet for 2-amino-5,5,5-trifluoropentanoic acid hydrochloride suggests that personal protective equipment/face protection should be worn and adequate ventilation should be ensured. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided, as well as dust formation .

properties

IUPAC Name

2-amino-5,5,5-trifluoropentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO2/c6-5(7,8)2-1-3(9)4(10)11/h3H,1-2,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZZIDWVKLDWBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(F)(F)F)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90950040
Record name 5,5,5-Trifluoronorvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90950040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2365-80-2, 27322-15-2
Record name 2365-80-2
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Record name 5,5,5-Trifluoronorvaline
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URL https://comptox.epa.gov/dashboard/DTXSID90950040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,5,5-Trifluoro-DL-norvaline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the synthesis method described in the research paper?

A1: The paper details an efficient and scalable method for producing (S)-2-amino-5,5,5-trifluoropentanoic acid, a key building block for various pharmaceutical compounds. The researchers achieved this through a dynamic kinetic resolution of the racemic mixture, meaning they were able to convert the undesired enantiomer into the desired one during the reaction. This approach offers advantages in terms of yield and cost-effectiveness compared to traditional resolution methods. []

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